molecular formula C23H22N4O3 B11010901 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11010901
M. Wt: 402.4 g/mol
InChI Key: AZXKBSFTAPKWOB-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a carbazole moiety and a phthalazinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 6-methoxy-1H-carbazole and 4-oxo-3,4-dihydrophthalazine. The synthetic route could involve:

    N-alkylation: Reacting 6-methoxy-1H-carbazole with an appropriate alkylating agent.

    Acylation: Introducing the acetamide group through acylation reactions.

    Coupling Reactions: Forming the final compound by coupling the intermediate products under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phthalazinone moiety could be reduced to form an alcohol.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Studying its effects on biological systems and potential therapeutic applications.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-1H-carbazol-1-yl)acetamide: Lacks the phthalazinone moiety.

    2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the carbazole moiety.

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of the carbazole and phthalazinone structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-13-9-10-18-17(11-13)15-7-4-8-19(22(15)25-18)24-21(28)12-20-14-5-2-3-6-16(14)23(29)27-26-20/h2-3,5-6,9-11,19,25H,4,7-8,12H2,1H3,(H,24,28)(H,27,29)

InChI Key

AZXKBSFTAPKWOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

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